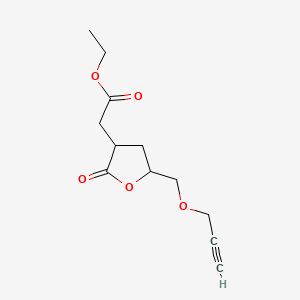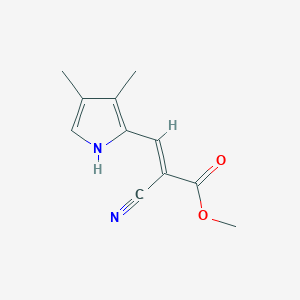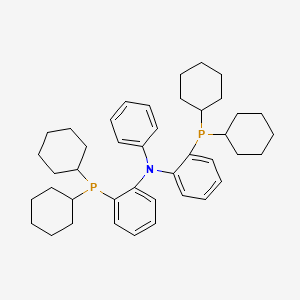
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is a complex organophosphorus compound. It is known for its unique structure, which includes two dicyclohexylphosphino groups attached to a phenyl ring. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Métodos De Preparación
The synthesis of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method is the lithiation of the aryl halide followed by the addition of chlorodicyclohexylphosphine . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution and coordination reactions. The major products formed depend on the specific reaction conditions and the nature of the transition metal involved.
Aplicaciones Científicas De Investigación
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric hindrance and electronic properties that enhance the stability and reactivity of the metal center .
Comparación Con Compuestos Similares
Similar compounds include other phosphine ligands such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis.
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand with similar applications in catalysis.
What sets 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline apart is its unique structure, which provides a balance of steric and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Propiedades
Fórmula molecular |
C42H57NP2 |
|---|---|
Peso molecular |
637.9 g/mol |
Nombre IUPAC |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C42H57NP2/c1-6-20-34(21-7-1)43(39-30-16-18-32-41(39)44(35-22-8-2-9-23-35)36-24-10-3-11-25-36)40-31-17-19-33-42(40)45(37-26-12-4-13-27-37)38-28-14-5-15-29-38/h1,6-7,16-21,30-33,35-38H,2-5,8-15,22-29H2 |
Clave InChI |
CFYVMIZKYURPGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N(C4=CC=CC=C4)C5=CC=CC=C5P(C6CCCCC6)C7CCCCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


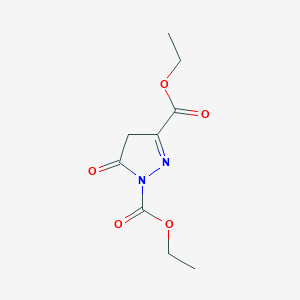
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
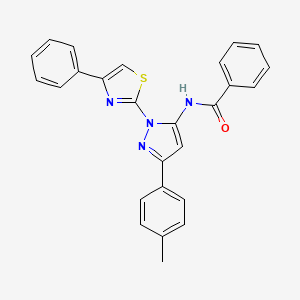
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
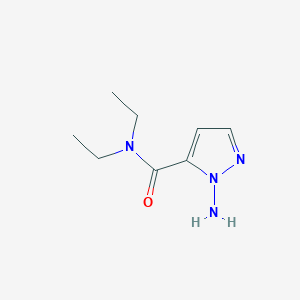
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
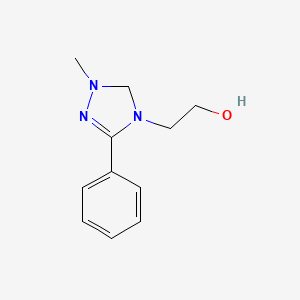
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
